molecular formula C19H16N4O2 B2530869 N-{[4-(benzyloxy)phenyl](cyano)methyl}-1H-pyrazole-3-carboxamide CAS No. 1311688-99-9

N-{[4-(benzyloxy)phenyl](cyano)methyl}-1H-pyrazole-3-carboxamide

Cat. No. B2530869
CAS RN: 1311688-99-9
M. Wt: 332.363
InChI Key: MDSWVCQKSOQTPO-UHFFFAOYSA-N
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Description

The compound “N-{4-(benzyloxy)phenylmethyl}-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole core, which is a five-membered ring with two nitrogen atoms. Attached to this core are a benzyloxyphenyl group, a cyano group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrazole core could be synthesized through a variety of methods, such as the condensation of hydrazine with a carbonyl compound . The benzyloxyphenyl, cyano, and carboxamide groups would then be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The presence of the cyano group could introduce polarity to the molecule, and the benzyloxyphenyl and carboxamide groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazole ring might undergo reactions at the nitrogen atoms, such as substitution or addition. The cyano group could be reduced to an amine, and the carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study of pyrazole derivatives is a vibrant field with many potential applications. Future research could explore the synthesis of new derivatives, their biological activity, and their potential uses in medicine and other fields .

properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-12-18(22-19(24)17-10-11-21-23-17)15-6-8-16(9-7-15)25-13-14-4-2-1-3-5-14/h1-11,18H,13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSWVCQKSOQTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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